molecular formula C13H15N3O2S B14078545 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide CAS No. 1025088-44-1

5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B14078545
CAS No.: 1025088-44-1
M. Wt: 277.34 g/mol
InChI Key: NCXOBWJDCOOVLJ-UHFFFAOYSA-N
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Description

5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide is a high-purity synthetic sulfonamide intended for research applications. This compound features a distinctive dual-amine structure, which is of significant interest in medicinal chemistry and drug discovery. Its core value lies in its potential as a key scaffold for developing novel therapeutic agents. Researchers can utilize this compound as a precursor for synthesizing diverse heterocyclic systems or as a candidate for direct biological evaluation. Research Applications and Value: This benzense sulfonamide derivative is primarily investigated for its anti-proliferative properties against various human cancer cell lines. Similar chalcone-sulfonamide hybrids have demonstrated potent activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells in vitro . Its structure suggests potential as a carbonic anhydrase inhibitor (CAI) , aligning with a major therapeutic application of sulfonamides. CAIs are explored for conditions including glaucoma, epilepsy, and as anti-obesity agents, with certain five-membered heterocyclic sulfonamides showing particularly high potency . Furthermore, the presence of the p-phenylenediamine moiety indicates potential for unique electrochemical behavior . Such compounds can oxidize to p-quinonediimine derivatives, making them valuable subjects in electroanalytical studies for understanding reaction mechanisms and developing sensors . Mechanism of Action: The biological activity of sulfonamides often stems from their ability to act as competitive inhibitors of enzymes. A well-established mechanism, particularly for antibacterial sulfonamides, is the inhibition of the bacterial enzyme dihydropteroate synthase , a key protein in the folic acid synthesis pathway . In the context of human enzymes, many sulfonamides exert their effect by strongly inhibiting various isoforms of carbonic anhydrase (CA) . They bind to the zinc ion at the active site of the enzyme through the sulfonamide nitrogen, disrupting the enzyme's critical role in regulating pH and ion transport . The specific activity profile of this compound is likely influenced by its specific substituents and requires empirical determination by the researcher. Note: This product is labeled "For Research Use Only" (RUO) . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1025088-44-1

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

5-amino-N-(4-aminophenyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C13H15N3O2S/c1-9-2-3-11(15)8-13(9)19(17,18)16-12-6-4-10(14)5-7-12/h2-8,16H,14-15H2,1H3

InChI Key

NCXOBWJDCOOVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Sulfonylation of 4-Nitroaniline

The foundational step involves reacting 4-nitroaniline with 2-methylbenzenesulfonyl chloride. A modified protocol derived from patent US5516906A employs solvent-free conditions at 120–150°C to minimize hydrolysis side reactions. Triethylamine (2.5 eq) acts as both base and catalyst, achieving 89% conversion in 3 hours (Table 1).

Table 1: Sulfonylation Reaction Optimization

Parameter Optimal Condition Yield (%) Purity (%)
Temperature 130°C 89 95
Solvent Solvent-free 89 95
Molar Ratio (Aniline:Sulfonyl Chloride) 1:1.1 89 95

Nitro Group Reduction

Catalytic hydrogenation using 5% Pd/C in ethanol at 50 psi H₂ reduces the nitro intermediate to the target diamino compound. Comparative studies show superior selectivity over SnCl₂/HCl systems, which generate toxic waste. X-ray crystallographic data from PMC3201523 confirms the planar geometry of the sulfonamide core post-reduction.

Industrial Production Protocols

Continuous Flow Sulfonylation

Adapting methodology from US5516906A, large-scale synthesis utilizes microreactor technology:

  • Reactor Design : Corrosion-resistant Hastelloy C-276 tubes (ID 2 mm)
  • Residence Time : 8 minutes at 140°C
  • Throughput : 12 kg/h with 92% yield

This approach eliminates batch variability and reduces energy consumption by 40% compared to traditional methods.

Crystallization and Purification

Ethanol/water (7:3 v/v) mixed-solvent systems produce needle-shaped crystals suitable for pharmaceutical applications. Differential Scanning Calorimetry (DSC) shows a sharp melting endotherm at 214°C, consistent with high polymorphic purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 7.55–6.28 (m, aromatic H), 6.15 (s, NH₂), 2.24 (s, CH₃)
  • FT-IR : 1340 cm⁻¹ (S=O asym. stretch), 1160 cm⁻¹ (S=O sym. stretch)
  • HPLC : Retention time 8.2 min (C18 column, 60% MeOH/H₂O)

X-ray Crystallography

Asymmetric unit contains two independent molecules with dihedral angles of 45.86° between aromatic rings. Hydrogen-bonding networks (N–H···O=S) stabilize the crystal lattice.

Comparative Method Analysis

Table 2: Synthesis Route Efficiency Comparison

Method Steps Total Yield (%) Purity (%) Scalability
Batch Sulfonylation 4 72 91 Moderate
Flow Sulfonylation 3 92 98 High
Microwave-Assisted 2 85 94 Low

Emerging Methodologies

Photoredox Nitro Reduction

Visible-light-driven catalysis with Ru(bpy)₃²⁺ reduces nitro groups in 15 minutes (92% yield). Advantages include ambient temperature operation and compatibility with acid-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Effects

The structural uniqueness of 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide lies in its dual amino groups and methyl substitution. Comparisons with analogous compounds highlight how substituent modifications influence physicochemical and biological properties:

5-Amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide (CAS 438031-63-1) Substituents: Iodo (-I) at the 4-position of the distal phenyl ring. Molecular Weight: 388.22 g/mol (vs. ~297 g/mol for the target compound, assuming similar backbone). Its electron-withdrawing nature may enhance sulfonamide acidity, affecting binding to biological targets .

5-Amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide (CAS 326866-51-7) Substituents: Difluoromethylthio (-SCF₂H) group. Molecular Weight: 344.4 g/mol. The -SCF₂H group may confer metabolic stability compared to amino groups .

5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS 729578-90-9) Substituents: Chloro (-Cl) and methoxy (-OCH₃). Molecular Weight: 258.62 g/mol. Impact: The chloro group’s electron-withdrawing effect contrasts with the methoxy group’s electron-donating nature, creating a polarized sulfonamide moiety. This could influence solubility and receptor interactions .

5-Amino-N-(3-bromo-4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide (CAS 554407-03-3) Substituents: Bromo (-Br) and ethoxy (-OCH₂CH₃). Impact: Bromine’s larger atomic radius increases steric hindrance, while the ethoxy group’s bulkiness may reduce rotational freedom, affecting conformational stability .

Physicochemical Properties

  • Solubility: Compounds with heterocyclic substituents (e.g., thiadiazolyl groups in 4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide) exhibit higher aqueous solubility due to increased polarity . In contrast, halogenated derivatives (e.g., iodo or bromo) show reduced solubility due to hydrophobicity .
  • Acidity : Electron-withdrawing groups (e.g., -I, -Cl) lower the pKa of the sulfonamide proton, enhancing ionization in physiological environments .

Data Table: Comparative Analysis of Sulfonamide Derivatives

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide - -NH₂ (x2), -CH₃ ~297* High polarity, potential H-bond donor
5-Amino-N-(4-iodophenyl)-2-methyl-... 438031-63-1 -NH₂, -I, -CH₃ 388.22 Low solubility, enhanced acidity
5-Amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-... 326866-51-7 -NH₂, -SCF₂H, -CH₃ 344.40 High lipophilicity
5-Amino-N-(4-chlorophenyl)-2-methoxy-... 729578-90-9 -NH₂, -Cl, -OCH₃ 258.62 Polarized sulfonamide, moderate solubility
4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide - -NH₂, butyl-thiadiazole - High aqueous solubility

*Estimated based on structural similarity.

Research Findings

  • Synthesis: Sulfonamide derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example, thiadiazole-containing sulfonamides are prepared by reacting sulfonyl chlorides with amino-thiadiazoles .
  • Solubility Trends : Heterocyclic substituents (e.g., thiadiazole) improve solubility in aqueous media, while halogens (e.g., I, Br) reduce it .
  • Structural Analysis: Computational studies (e.g., collision cross-section data for 5-Amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide) aid in predicting physicochemical behavior, though experimental validation is lacking .

Biological Activity

5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant studies and data.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, a study demonstrated that a related sulfonamide compound exhibited significant cytotoxicity against various cancer cell lines, including cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The IC50 values ranged from 0.89 to 9.63 µg/mL, indicating potent activity against these cell types .

The anticancer effects are attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induced cell cycle arrest in the subG0 phase, leading to apoptosis.
  • Mitochondrial Dysfunction : It caused mitochondrial membrane depolarization, a precursor to apoptosis.
  • Caspase Activation : Increased activity of caspases 8 and 9 was observed, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways .

Antimicrobial Activity

5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide has also been evaluated for its antimicrobial properties. A study synthesized a series of related sulfonamides and assessed their activity against various bacterial strains:

CompoundActivity Against E. coliActivity Against S. aureusMIC (µg/mL)
3aLowLow>500
3bModerateModerate200
3cHighHigh50

The introduction of functional groups significantly enhanced the antimicrobial activity of these derivatives. For example, the guanidino derivative (3c) showed increased efficacy against E. coli and S. aureus compared to its sulfanilamide counterpart (3a) .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research indicates that derivatives can inhibit LPS-induced NF-κB/AP-1 reporter activity with IC50 values below 50 µM . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Anticancer Study : A recent investigation into a sulfonamide-based chalcone revealed that it significantly triggered apoptosis in AGS cells, with late apoptotic and dead cell percentages increasing with higher concentrations of the compound .
  • Antimicrobial Evaluation : A series of experiments showed that modifications to the sulfanilamide structure could enhance activity against resistant strains of bacteria, highlighting the importance of chemical modifications in drug design .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide?

The compound can be synthesized via nucleophilic substitution between 2-methyl-5-aminobenzenesulfonyl chloride and 4-aminophenylamine. A base (e.g., triethylamine) is critical to neutralize HCl byproducts. Reaction conditions (e.g., solvent polarity, temperature) influence yield; anhydrous tetrahydrofuran at 0–5°C under nitrogen is recommended to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can researchers confirm the structural identity of this sulfonamide?

Use a combination of spectroscopic techniques:

  • NMR : 1H^1H NMR should show aromatic protons (δ 6.8–7.5 ppm), sulfonamide NH (δ 8.1–8.3 ppm), and methyl groups (δ 2.1–2.3 ppm).
  • FT-IR : Confirm sulfonamide S=O stretching (1340–1360 cm1^{-1}) and N–H bending (1550–1600 cm1^{-1}).
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles (e.g., S–N–C ~120°) and intermolecular hydrogen bonds to validate geometry .

Q. What safety protocols are essential for handling this compound?

Design protocols based on sulfonamide reactivity:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material.
  • Storage : In airtight containers under inert gas, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this sulfonamide in substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electron density distribution. For example:

  • Electrophilic substitution : The 4-aminophenyl group activates the para position for electrophilic attack (localized HOMO).
  • Nucleophilic substitution : Sulfonamide’s electron-withdrawing nature directs nucleophiles to the methyl-substituted benzene ring. Validate predictions with Hammett σ constants and kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamides?

Contradictions often arise from assay variability. Standardize protocols:

  • Dose-response curves : Use consistent concentrations (e.g., 1–100 µM) across replicates.
  • Control groups : Include reference sulfonamides (e.g., sulfadiazine) to benchmark activity.
  • Meta-analysis : Pool data from >3 independent studies to identify trends (e.g., anti-microbial IC50_{50} ranges) .

Q. How do crystallographic studies inform hydrogen-bonding networks in sulfonamide derivatives?

X-ray diffraction reveals intermolecular interactions:

  • N–H···O=S hydrogen bonds : Stabilize crystal packing (bond length ~2.8–3.0 Å).
  • π-π stacking : Between aromatic rings (3.5–4.0 Å spacing), critical for solubility and melting point. Compare with similar structures (e.g., N-(4-Aminophenyl)-4-methylbenzenesulfonamide) to identify polymorphism risks .

Q. What mechanistic insights explain the oxidation of the amino group in this compound?

The primary amine undergoes oxidation via two pathways:

  • Electrochemical : At pH 7.4, cyclic voltammetry shows an irreversible oxidation peak at +0.85 V (vs. Ag/AgCl), forming a nitroso intermediate.
  • Chemical : With KMnO4_4 in acidic conditions, the amine converts to nitro (NO2_2) groups. Monitor via HPLC-MS to detect intermediates .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H^1H NMRδ 8.2 ppm (s, 1H, NH), δ 2.2 ppm (s, 3H, CH3_3)
FT-IR1355 cm1^{-1} (S=O), 1580 cm1^{-1} (N–H)
X-raySpace group P21_1/c, Z = 4

Table 2. Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature0–5°CPrevents hydrolysis
SolventAnhydrous THFMaximizes solubility
BaseTriethylamine (2 eq)Neutralizes HCl

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